5-oxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-3-carboxamide
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Overview
Description
5-oxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-3-carboxamide is a synthetic organic compound characterized by its unique thiazepane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the trifluoroethyl group and the thiazepane ring imparts unique chemical properties that make it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with a halogenated ketone, followed by cyclization to form the thiazepane ring. The reaction conditions often require the use of a base, such as sodium hydride, and an organic solvent, such as dimethylformamide, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-oxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-oxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Its unique chemical properties make it a candidate for the development of novel materials with specific functionalities.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic applications.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 5-oxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group and the thiazepane ring play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-oxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-3-carboxamide: shares similarities with other thiazepane derivatives, such as:
Uniqueness
The presence of the trifluoroethyl group distinguishes this compound from other thiazepane derivatives This group imparts unique electronic and steric properties, enhancing its reactivity and binding affinity to biological targets
Properties
IUPAC Name |
5-oxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O2S/c9-8(10,11)4-12-7(15)5-3-16-2-1-6(14)13-5/h5H,1-4H2,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQSCQQBQUCORN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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